methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate
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Overview
Description
Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate typically involves the esterification of (2R)-2-(4-fluorophenyl)-2-hydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of methyl (2R)-2-(4-fluorophenyl)-2-oxoacetate.
Reduction: Formation of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Scientific Research Applications
Methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors
Properties
Molecular Formula |
C9H9FO3 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
methyl (2R)-2-(4-fluorophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-2-4-7(10)5-3-6/h2-5,8,11H,1H3/t8-/m1/s1 |
InChI Key |
BLBFLHCCPUAXDL-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)F)O |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)O |
Origin of Product |
United States |
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